molecular formula C9H8FN B1303432 2-(3-Fluoro-5-methylphenyl)acetonitrile CAS No. 518070-21-8

2-(3-Fluoro-5-methylphenyl)acetonitrile

Cat. No.: B1303432
CAS No.: 518070-21-8
M. Wt: 149.16 g/mol
InChI Key: YFJTYGYGDNXMML-UHFFFAOYSA-N
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Description

2-(3-Fluoro-5-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H8FN. It is a derivative of acetonitrile, where the acetonitrile group is attached to a 3-fluoro-5-methylphenyl ring. This compound is used in various chemical syntheses and has applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-5-methylphenyl)acetonitrile typically involves the reaction of 3-fluoro-5-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired acetonitrile derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The purification process typically involves recrystallization or distillation to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-methylphenyl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-Fluoro-5-methylphenyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-methylphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The presence of the fluoro and methyl groups can affect the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-5-methylphenyl)acetonitrile
  • 2-(3-Bromo-5-methylphenyl)acetonitrile
  • 2-(3-Fluoro-4-methylphenyl)acetonitrile

Uniqueness

2-(3-Fluoro-5-methylphenyl)acetonitrile is unique due to the presence of the fluoro group at the 3-position and the methyl group at the 5-position on the phenyl ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

2-(3-fluoro-5-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-7-4-8(2-3-11)6-9(10)5-7/h4-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJTYGYGDNXMML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380942
Record name 2-(3-fluoro-5-methylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518070-21-8
Record name 3-Fluoro-5-methylbenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518070-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-fluoro-5-methylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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